![molecular formula C20H30N4O2 B6125759 2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
BZP acts as a stimulant by increasing the release of serotonin and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors, leading to the characteristic effects of BZP, such as increased alertness, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects:
BZP has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to a state of hyperarousal. It also increases the release of stress hormones such as cortisol and adrenaline, leading to a state of heightened stress response. BZP has been shown to have a significant impact on the central nervous system, leading to changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in scientific research. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize in large quantities, making it readily available for research purposes.
However, there are also several limitations to the use of BZP in lab experiments. It has been shown to have a high potential for abuse and dependence, making it a controlled substance in many countries. It also has a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that can cause adverse effects. Therefore, careful dosing and monitoring are required when using BZP in lab experiments.
Future Directions
There are several future directions for the use of BZP in scientific research. One area of interest is the investigation of its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of its potential use as a cognitive enhancer in healthy individuals. Further studies are also needed to investigate the long-term effects and safety of BZP use.
Synthesis Methods
BZP can be synthesized by the reaction of 1-benzylpiperazine with 4-(2,1,3-benzoxadiazol-4-ylmethyl)benzaldehyde in the presence of cyclohexylmethylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce BZP in large quantities for scientific research purposes.
Scientific Research Applications
BZP has been extensively studied for its potential use in scientific research. It has been shown to have an affinity for the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. BZP has been used in studies to investigate the role of these receptors in various physiological and pathological conditions.
properties
IUPAC Name |
2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c25-12-9-18-15-23(10-11-24(18)13-16-5-2-1-3-6-16)14-17-7-4-8-19-20(17)22-26-21-19/h4,7-8,16,18,25H,1-3,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSGCVFQQGHDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,1,3-Benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol |
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